molecular formula C9H19BrO2 B13621142 3-Bromo-1,1-diethoxy-2,2-dimethylpropane

3-Bromo-1,1-diethoxy-2,2-dimethylpropane

Cat. No.: B13621142
M. Wt: 239.15 g/mol
InChI Key: GBPJKCNNAPOFQL-UHFFFAOYSA-N
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Description

3-Bromo-1,1-diethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C9H19BrO2. It is a brominated derivative of diethoxypropane and is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two ethoxy groups and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane typically involves the bromination of 1,1-diethoxy-2,2-dimethylpropane. This can be achieved by reacting 1,1-diethoxy-2,2-dimethylpropane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-diethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1,1-diethoxy-2,2-dimethylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1-diethoxy-2,2-dimethylpropane is unique due to the presence of both bromine and ethoxy groups, which impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile compound in organic synthesis and various research applications .

Properties

Molecular Formula

C9H19BrO2

Molecular Weight

239.15 g/mol

IUPAC Name

3-bromo-1,1-diethoxy-2,2-dimethylpropane

InChI

InChI=1S/C9H19BrO2/c1-5-11-8(12-6-2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

GBPJKCNNAPOFQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)(C)CBr)OCC

Origin of Product

United States

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